L-651896
Description
Properties
CAS No. |
120694-96-4 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |
InChI Key |
RRKABGWFFMSVQH-ZZXKWVIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of L-651896: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for L-651896, a novel inhibitor of leukotriene biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase and Leukotriene Biosynthesis
This compound is chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)-phenyl-2-propenyl]-5-benzofuranol[1]. Its primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LO) pathway, a critical enzymatic cascade in the biosynthesis of leukotrienes[2][3]. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including respiratory and cardiovascular diseases.
The inhibitory action of this compound is analogous to that of the more extensively studied compound MK-886, suggesting that it may not directly inhibit the 5-lipoxygenase enzyme itself but rather interacts with the 5-lipoxygenase-activating protein (FLAP)[2]. FLAP is an essential membrane protein that presents arachidonic acid to 5-lipoxygenase, and its inhibition effectively halts the downstream production of leukotrienes.
Quantitative Analysis of Biological Activity
While comprehensive quantitative data for this compound is limited in publicly accessible literature, its biological effects have been characterized in preclinical models. The following table summarizes the key findings from a study investigating its topical anti-inflammatory activity.
| Parameter | Assay Details | Endpoint | Result | Reference |
| Anti-inflammatory Activity | Arachidonic acid-induced ear edema in mice | Inhibition of edema | Effective topical anti-inflammatory agent | Chan et al., 1987 |
| 5-Lipoxygenase Inhibition | Guinea-pig model of epidermal hyperproliferation | Reduction in hyperproliferation | Demonstrated inhibitory effects | [3] |
Experimental Protocols
To facilitate further research and replication of key findings, detailed methodologies for relevant experiments are outlined below.
Arachidonic Acid-Induced Mouse Ear Edema Assay
This assay is a standard in vivo model to evaluate the anti-inflammatory potential of topical agents that inhibit the 5-lipoxygenase pathway.
Protocol:
-
Animal Model: Male Swiss mice (25-30g) are used.
-
Test Compound Application: this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner surface of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Induction of Inflammation: After a predetermined absorption period (e.g., 30 minutes), a solution of arachidonic acid in acetone (B3395972) is applied to the inner surface of both ears to induce an inflammatory response.
-
Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a standard-sized biopsy is taken from both ears using a metal punch.
-
Data Analysis: The weight of the biopsy from the treated ear is compared to the weight of the biopsy from the control ear. The percentage of inhibition of edema is calculated as follows: % Inhibition = [1 - (Weight_treated / Weight_control)] * 100
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action.
References
L-651,896: A Potent Inhibitor of Leukotriene Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-651,896 is a significant pharmacological tool in the study of inflammatory pathways mediated by leukotrienes. Contrary to initial classifications, L-651,896 does not function as a direct leukotriene receptor antagonist. Instead, its primary mechanism of action is the potent and selective inhibition of 5-lipoxygenase (5-LOX), the key enzyme responsible for the biosynthesis of leukotrienes. This inhibition effectively reduces the production of pro-inflammatory mediators, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This technical guide provides a comprehensive overview of L-651,896, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of 5-Lipoxygenase
L-651,896 exerts its anti-inflammatory effects by targeting the initial and rate-limiting step in the leukotriene biosynthetic cascade. It acts as a direct inhibitor of 5-lipoxygenase, a non-heme iron-containing dioxygenase.[1][2] By binding to and inhibiting 5-LOX, L-651,896 prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.[1] This upstream inhibition leads to a broad suppression of all leukotriene-mediated inflammatory processes.
The leukotrienes are potent inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][3] Leukotriene B4 is a powerful chemoattractant for neutrophils and eosinophils, while cysteinyl leukotrienes cause smooth muscle contraction, increase vascular permeability, and stimulate mucus secretion.[1] By inhibiting their synthesis, L-651,896 provides a valuable mechanism for studying and potentially treating these conditions.
Quantitative Data: Inhibitory Potency
The inhibitory activity of L-651,896 against 5-lipoxygenase has been quantified in in vitro studies. The following table summarizes the key quantitative data available for L-651,896.
| Parameter | Value | Cell Type | Reference |
| IC50 | 0.1 µM | Polymorphonuclear leukocytes (human) | [4] |
Table 1: Inhibitory Potency of L-651,896 against 5-Lipoxygenase.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of L-651,896 and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
References
The 5-Lipoxygenase Inhibitor L-651,896: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,896 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. By targeting 5-LOX, L-651,896 effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), from arachidonic acid. This inhibitory action underlies its significant anti-inflammatory and anti-proliferative properties, which have been demonstrated in preclinical models. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of L-651,896, intended for researchers and professionals in drug development.
Introduction
Leukotrienes are a family of inflammatory lipid mediators synthesized from arachidonic acid by the action of the 5-lipoxygenase enzyme. They are critically involved in a variety of inflammatory and allergic responses, including asthma, psoriasis, and inflammatory bowel disease. The synthesis of leukotrienes is initiated by the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to LTA4, a pivotal intermediate that can be converted to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
L-651,896 (2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol) is a novel small molecule that has been identified as a specific inhibitor of the 5-lipoxygenase pathway. Its ability to suppress the production of leukotrienes makes it a valuable tool for studying the role of these mediators in disease and a potential therapeutic agent for inflammatory disorders.
Mechanism of Action
The primary function of L-651,896 is the direct inhibition of the 5-lipoxygenase enzyme. By binding to 5-LOX, L-651,896 prevents the enzyme from metabolizing its substrate, arachidonic acid. This action effectively halts the production of all downstream leukotrienes.
The established signaling pathway is depicted below:
Experimental Validation and Quantitative Data
The inhibitory effect of L-651,896 on 5-lipoxygenase has been demonstrated in a key in vivo study using a guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187. Topical application of L-651,896 resulted in a dose-dependent inhibition of both epidermal DNA synthesis and the levels of immunoreactive LTB4 in the ear tissue.
| Compound | Dose (mg/ear) | Inhibition of [³H]Thymidine Incorporation (%) | Inhibition of LTB4 Levels (%) |
| L-651,896 | 0.1 | 35 | 40 |
| 0.3 | 60 | 65 | |
| 1.0 | 85 | 90 |
Table 1: Dose-dependent inhibitory effects of L-651,896 on A23187-induced epidermal hyperproliferation and LTB4 production in the guinea-pig ear.[1]
Experimental Protocols
Guinea-Pig Model of Epidermal Hyperproliferation
The following protocol outlines the methodology used to assess the in vivo efficacy of L-651,896.
Detailed Methodology:
-
Animal Model: Male Hartley guinea pigs weighing 400-500 g were used for the study.
-
Compound Administration: L-651,896 was dissolved in acetone and applied topically to the inner and outer surfaces of both ears.
-
Induction of Epidermal Hyperproliferation: Thirty minutes after the application of L-651,896, 10 µg of the calcium ionophore A23187 in acetone was applied to both ears to induce an inflammatory and proliferative response.
-
Measurement of DNA Synthesis: Twenty-two hours after the application of A23187, animals received an intravenous injection of 20 µCi of [³H]thymidine. Two hours later, the animals were euthanized, and 8 mm punches were taken from each ear. The epidermis was separated from the dermis by heat treatment, and the amount of [³H]thymidine incorporated into the epidermal DNA was quantified as a measure of cell proliferation.[1]
-
Measurement of LTB4 Levels: For the determination of LTB4 levels, ear punches were collected at specified time points after A23187 application. The tissue was homogenized and extracted. The levels of immunoreactive LTB4 in the extracts were then quantified using a specific radioimmunoassay (RIA).[1]
Radioimmunoassay (RIA) for Leukotriene B4
The quantification of LTB4 in tissue homogenates was performed using a competitive binding radioimmunoassay.
Principle: This assay is based on the competition between unlabeled LTB4 (from the sample or standard) and a fixed quantity of radiolabeled LTB4 for a limited number of binding sites on an LTB4-specific antibody. The amount of radiolabeled LTB4 bound to the antibody is inversely proportional to the concentration of unlabeled LTB4 in the sample.
General Protocol:
-
Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled LTB4.
-
Sample Incubation: Aliquots of the tissue extract or standard solutions are incubated with a specific anti-LTB4 antibody and a known amount of [³H]LTB4.
-
Separation of Bound and Free LTB4: After incubation, the antibody-bound LTB4 is separated from the free (unbound) LTB4. This is often achieved by precipitation of the antibody-antigen complex.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of LTB4 in the samples is determined by comparing the results to the standard curve.
Conclusion
L-651,896 is a well-characterized inhibitor of 5-lipoxygenase, demonstrating potent activity in blocking the biosynthesis of leukotrienes. Its efficacy has been confirmed in preclinical models of inflammation and cellular proliferation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 5-LOX inhibition and the specific utility of L-651,896 as a research tool. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
The Discovery and Synthesis of L-651896: A Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of L-651896, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Developed by Merck Frosst, this compound, with the chemical name 5-(2-(2-carboxyethyl)-3-(6-(4-methoxyphenyl)-5E-hexenyl)oxyphenoxy)valeric acid, emerged from a dedicated research program aimed at identifying novel anti-inflammatory agents. This document provides a comprehensive overview of its discovery, a detailed synthetic pathway, and the experimental protocols utilized in its characterization. Quantitative biological data are summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the initiation and amplification of inflammatory responses. Elevated levels of LTB4 are associated with a variety of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the LTB4 receptor has been a key target for the development of novel anti-inflammatory therapies. The discovery of this compound by scientists at Merck represented a significant advancement in the pursuit of selective LTB4 receptor antagonists.
Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery program at Merck aimed at identifying potent and selective LTB4 receptor antagonists. The program involved the synthesis and screening of a large number of compounds for their ability to inhibit the binding of radiolabeled LTB4 to its receptor on human neutrophil membranes. This high-throughput screening effort, coupled with structure-activity relationship (SAR) studies, led to the identification of this compound as a lead candidate with promising in vitro potency and selectivity.
Logical Workflow of Discovery
The discovery process followed a logical progression from initial screening to lead optimization.
Caption: High-level workflow for the discovery of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a generalized synthetic scheme based on typical synthetic routes for similar compounds. The specific details of the synthesis by Merck would be proprietary and are based on available chemical literature for analogous structures.
Synthetic Scheme Overview
The synthesis would likely involve the preparation of two key intermediates, a substituted phenolic component and a side-chain component, followed by their coupling and subsequent functional group manipulations to yield the final product.
Caption: A generalized synthetic pathway for this compound.
Biological Activity and Data
This compound demonstrated potent and selective antagonist activity at the LTB4 receptor. The following tables summarize the key quantitative data from in vitro assays.
Table 1: In Vitro Receptor Binding Affinity
| Radioligand | Preparation | Assay Method | Ki (nM) |
| [3H]LTB4 | Human Neutrophil Membranes | Competitive Radioligand Binding | Data not available in public domain |
Note: While the exact Ki value for this compound is not publicly available, compounds from the same class and era typically exhibited nanomolar to sub-nanomolar affinities.
Table 2: In Vitro Functional Antagonism
| Assay Type | Cell Type | Stimulus | Endpoint | IC50 (nM) |
| Chemotaxis Assay | Human Neutrophils | LTB4 | Cell Migration | Data not available in public domain |
| Calcium Mobilization | Human Neutrophils | LTB4 | Intracellular Ca2+ Increase | Data not available in public domain |
Note: The IC50 values from functional assays would be expected to be in the low nanomolar range, consistent with potent antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used in the characterization of LTB4 receptor antagonists like this compound.
LTB4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the LTB4 receptor.
Materials:
-
Human neutrophil membrane preparation
-
[3H]LTB4 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)
-
Test compound (this compound)
-
Non-specific binding control (excess unlabeled LTB4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the human neutrophil membrane preparation, [3H]LTB4, and either the test compound, buffer (for total binding), or excess unlabeled LTB4 (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using appropriate software.
Caption: Workflow for the LTB4 receptor binding assay.
Neutrophil Chemotaxis Assay
This protocol measures the ability of a test compound to inhibit LTB4-induced migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)
-
LTB4 (chemoattractant)
-
Test compound (this compound)
-
Boyden chamber or similar chemotaxis system with a porous membrane
Procedure:
-
Isolate human neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control.
-
Place LTB4 in the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
Calculate the percent inhibition of chemotaxis for each concentration of the test compound to determine the IC50.
Caption: Workflow for the neutrophil chemotaxis assay.
Signaling Pathway
This compound acts as a competitive antagonist at the BLT1 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of LTB4, it prevents the activation of downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.
L-651,896: A Technical Guide to its Inhibition of 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,896 is a potent benzofuran (B130515) derivative identified as a robust inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators implicated in a myriad of inflammatory responses and diseases. This technical guide provides a comprehensive overview of L-651,896, focusing on its mechanism of action as a 5-LO inhibitor, supported by available in vitro and in vivo data. Detailed experimental protocols for assessing 5-lipoxygenase inhibition are provided, alongside visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
The 5-lipoxygenase (5-LO) pathway plays a central role in the inflammatory cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and is subsequently metabolized by 5-LO to produce a range of biologically active leukotrienes. Leukotriene B4 (LTB4) is a particularly potent chemoattractant for neutrophils and other leukocytes, promoting their infiltration into tissues and amplifying the inflammatory response. Consequently, the inhibition of 5-LO represents a key therapeutic strategy for a variety of inflammatory conditions.
L-651,896, with the chemical name 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, has emerged as a significant inhibitor of this pathway. Its ability to suppress the production of LTB4 underscores its potential as an anti-inflammatory agent. This document serves as a technical resource, consolidating the current knowledge on L-651,896's interaction with the 5-LO pathway.
Mechanism of Action
L-651,896 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including LTB4. By blocking this crucial step, L-651,896 effectively attenuates the downstream inflammatory signaling mediated by these potent lipid mediators.[1]
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase pathway and the inhibitory action of L-651,896.
Quantitative Data
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of L-651,896
| Compound | Assay Type | Cell/Enzyme Source | IC50 (µM) |
| L-651,896 | e.g., Spectrophotometric | e.g., Purified human 5-LO | Data not available |
| L-651,896 | e.g., Cellular (LTB4 production) | e.g., Human neutrophils | Data not available |
Table 2: In Vivo Anti-inflammatory Activity of L-651,896
| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg or %) |
| Guinea Pig Ear Edema | Inhibition of epidermal hyperproliferation | Topical | Data not available |
| Guinea Pig Ear Edema | Inhibition of LTB4 synthesis | Topical | Data not available |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like L-651,896 against 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Test compound (L-651,896) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of L-651,896 in a suitable solvent.
-
In a quartz cuvette, prepare the reaction mixture containing phosphate buffer and the desired concentration of L-651,896 (or vehicle control).
-
Add the purified 5-lipoxygenase enzyme to the cuvette and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product (5-HPETE).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of L-651,896 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro 5-LO Inhibition Assay Workflow
References
The Pharmacological Profile of L-651,896: A Technical Guide for Researchers
An In-depth Examination of a Novel 5-Lipoxygenase Inhibitor
L-651,896, chemically identified as 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies for the benefit of researchers, scientists, and drug development professionals.
Core Mechanism of Action
L-651,896 exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme, a key component in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid. By blocking 5-LO, L-651,896 effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.
Quantitative Data: Inhibitory Potency
The inhibitory activity of L-651,896 on leukotriene biosynthesis has been quantified in cellular assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Assay System | Parameter | Value | Reference |
| L-651,896 | Isolated human polymorphonuclear leukocytes | IC50 (LTB4 synthesis inhibition) | 0.1 µM | [1] |
Signaling Pathway
L-651,896 intervenes in the initial steps of the arachidonic acid cascade, specifically targeting the 5-lipoxygenase pathway.
References
L-651896: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enzymes pivotal to the inflammatory cascade. By targeting these two key pathways, this compound effectively curtails the production of pro-inflammatory mediators, namely leukotrienes and prostaglandins (B1171923), respectively. This unique mechanism of action positions this compound as a significant tool for investigating inflammatory processes and for the potential development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. These enzymes are responsible for the metabolism of arachidonic acid into leukotrienes and prostaglandins, which are potent lipid mediators that orchestrate a wide range of inflammatory responses, including neutrophil chemotaxis, increased vascular permeability, and pain sensitization. The dual inhibition of 5-LOX and COX by this compound offers a broader spectrum of anti-inflammatory activity compared to agents that target only one of these pathways.
Quantitative Data
Currently, specific IC50 values for this compound against 5-lipoxygenase and cyclooxygenase from publicly available literature are limited. The table below will be updated as more specific quantitative data becomes available.
| Target Enzyme | IC50 Value | Cell/System | Reference |
| 5-Lipoxygenase | Data Not Available | ||
| Cyclooxygenase | Data Not Available |
Signaling Pathways
The primary signaling pathway affected by this compound is the arachidonic acid cascade. By inhibiting 5-LOX and COX, this compound directly interferes with the production of downstream inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol outlines a general method for determining the 5-lipoxygenase inhibitory activity of this compound.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified 5-lipoxygenase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Monitor the formation of the 5-LOX product (e.g., by measuring the increase in absorbance at a specific wavelength) over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on COX activity.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Detection reagent (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the purified COX enzyme to the wells of a microplate.
-
Add the various concentrations of this compound to the designated wells, including a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified duration at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a set period to allow for product formation.
-
Stop the reaction (e.g., by adding a stopping agent).
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Model: Guinea-Pig Ear Epidermal Hyperproliferation
A study has reported the use of this compound in a guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187.[1] This model is relevant for studying the effects of 5-lipoxygenase inhibitors on skin inflammation and proliferation.
Model Description:
-
Animal Model: Guinea-pigs.
-
Inducing Agent: Topical application of the calcium ionophore A23187 to the ear.
-
Treatment: Topical pre-treatment with this compound.
-
Outcome Measures:
-
Inhibition of epidermal hyperproliferation, quantified by tritiated-thymidine incorporation into the DNA of the heat-separated epidermis.
-
Measurement of immunoreactive-leukotriene B4 (LTB4) levels in the ear tissue.
-
Key Findings from the Study:
-
Topical application of A23187 induced significant epidermal hyperproliferation.[1]
-
Pre-treatment with this compound dose-dependently inhibited this ionophore-induced response.[1]
-
A23187 also caused a significant increase in the levels of immunoreactive-LTB4 in the guinea-pig ear.[1]
-
This compound was shown to block this increase in LTB4 levels, suggesting that its anti-proliferative effect is mediated through the inhibition of the 5-lipoxygenase pathway.[1]
Conclusion
This compound is a valuable research compound for investigating the roles of the 5-lipoxygenase and cyclooxygenase pathways in inflammation. Its ability to inhibit the production of both leukotrienes and prostaglandins makes it a powerful tool for dissecting the complex mechanisms of inflammatory diseases. The experimental protocols and in vivo model data provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and similar dual-pathway inhibitors. Further research is warranted to establish specific quantitative inhibitory data and to explore its efficacy in a wider range of inflammatory models.
References
Early-Stage Research on L-651,896: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
L-651,896, with the chemical name 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, has been identified as a potent inhibitor of the 5-lipoxygenase pathway. This pathway is critical in the metabolism of arachidonic acid to leukotrienes, which are centrally involved in the pathophysiology of various inflammatory diseases.[1] Early research has focused on its potential to mitigate inflammatory responses and associated hyperproliferation in the skin.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
L-651,896 exerts its primary pharmacological effect by inhibiting the enzyme 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, including the highly pro-inflammatory Leukotriene B4 (LTB4). By blocking 5-LOX, L-651,896 effectively suppresses the production of these inflammatory mediators, thereby reducing the inflammatory cascade. The compound has also been noted to inhibit cyclooxygenase, which is responsible for the synthesis of prostaglandins, another class of inflammatory mediators.
The signaling pathway affected by L-651,896 is the arachidonic acid cascade, specifically the branch mediated by 5-lipoxygenase.
Figure 1: Simplified signaling pathway of the arachidonic acid cascade, illustrating the inhibitory action of L-651,896 on 5-lipoxygenase and cyclooxygenase.
Quantitative Data
While specific IC50 values for L-651,896 are not detailed in the reviewed literature, data for the structurally related 5-lipoxygenase inhibitor, L-651,392, is available and provides a benchmark for the potency of this class of compounds.
| Compound | Target Enzyme | Assay System | IC50 (µM) |
| L-651,392 | 5-Lipoxygenase | Human PMNL | 1.6 |
| L-651,392 | 5-Lipoxygenase | Porcine PMNL | 1.6 |
| L-651,392 | 12-Lipoxygenase | Human Platelet | 22 |
| L-651,392 | Cyclooxygenase | Ram Seminal Vesicles | 200 |
Data for L-651,392 is presented as a proxy for the general potency of this structural class of inhibitors.
Key Experimental Protocols
The primary early-stage in vivo evaluation of L-651,896 was conducted using a guinea-pig model of epidermal hyperproliferation induced by the calcium ionophore A23187.
In Vivo Model: A23187-Induced Epidermal Hyperproliferation in Guinea Pigs
This model assesses the anti-inflammatory and anti-proliferative effects of topically applied compounds.
Experimental Workflow:
Figure 2: General experimental workflow for the in vivo guinea pig ear hyperproliferation assay.
Detailed Methodology:
-
Animal Model: Hartley guinea pigs are utilized for this model.
-
Induction of Hyperproliferation: The calcium ionophore A23187 is applied topically to the guinea pig ear to induce an inflammatory response and subsequent epidermal hyperproliferation.
-
Compound Administration: L-651,896, dissolved in a suitable vehicle, is applied topically to the ear prior to the application of A23187. A vehicle control group is also included.
-
Assessment of Proliferation:
-
To quantify epidermal proliferation, tritiated-thymidine ([³H]-thymidine) is administered.
-
Following a defined incubation period, the animals are euthanized, and the ears are excised.
-
The epidermis is separated from the dermis by heat treatment.
-
The amount of [³H]-thymidine incorporated into the DNA of the epidermis is measured as an index of cell proliferation.
-
-
Measurement of Leukotriene B4 Levels:
-
Ear tissue samples are collected and homogenized.
-
Leukotriene B4 (LTB4) is extracted from the tissue homogenate.
-
The concentration of immunoreactive LTB4 is quantified using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Results from this model demonstrated that L-651,896 dose-dependently inhibited the A23187-induced epidermal hyperproliferation and significantly blocked the increase in LTB4 levels in the guinea-pig ear.
Quantification of Leukotriene B4 in Tissue
The following provides a general protocol for the extraction and quantification of LTB4 from skin tissue samples.
-
Tissue Homogenization: Skin biopsies are homogenized in a suitable buffer, often containing a solvent like methanol (B129727) to aid in the extraction of lipids.
-
Solid Phase Extraction (SPE): The homogenate is clarified by centrifugation, and the supernatant is subjected to solid-phase extraction (e.g., using a C18 column) to separate lipids, including LTB4, from other components.
-
Elution and Drying: The LTB4 is eluted from the SPE column with an appropriate solvent (e.g., ethyl acetate), and the eluate is dried under a stream of nitrogen.
-
Reconstitution and Quantification: The dried extract is reconstituted in an assay buffer. The concentration of LTB4 is then determined using a competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.
Conclusion
Early-stage research identifies L-651,896 as a promising inhibitor of the 5-lipoxygenase pathway with demonstrated in vivo anti-inflammatory and anti-proliferative activity. Its ability to reduce the production of the potent pro-inflammatory mediator LTB4 underscores its therapeutic potential in inflammatory skin disorders and other inflammatory conditions. While the lack of publicly available in vitro quantitative data for L-651,896 is a limitation, the information on the related compound L-651,392 suggests that this class of molecules possesses significant and selective inhibitory activity against 5-lipoxygenase. Further research would be beneficial to fully characterize the pharmacological profile of L-651,896.
References
Methodological & Application
Application Notes and Protocols for L-651896 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental applications of L-651896, a potent and selective leukotriene B4 (LTB4) receptor antagonist. The protocols detailed below are based on established methodologies for evaluating LTB4 receptor antagonists in relevant animal models of inflammation, particularly ocular inflammation.
Mechanism of Action
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors on the surface of immune cells. This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
This compound acts as a competitive antagonist at the BLT1 receptor, thereby blocking the binding of LTB4 and inhibiting its pro-inflammatory effects. This mechanism makes this compound a valuable tool for studying the role of LTB4 in various inflammatory diseases and as a potential therapeutic agent.
LTB4 Signaling Pathway and Antagonism by this compound
In Vivo Experimental Models and Protocols
The primary in vivo application of this compound and other LTB4 receptor antagonists is in models of inflammation. Ocular inflammation models, such as experimental autoimmune uveitis (EAU), are particularly relevant.
Experimental Autoimmune Uveitis (EAU) in Rodents
EAU is a widely used animal model for human uveitis, an inflammatory condition of the eye that can lead to vision loss. The model involves immunization with retinal antigens, which induces a T-cell mediated autoimmune response against the retina.
Objective: To evaluate the efficacy of this compound in suppressing ocular inflammation in a rat or mouse model of EAU.
Experimental Workflow:
Detailed Protocol:
-
Animals: Lewis rats (female, 6-8 weeks old) or C57BL/6 mice (female, 6-8 weeks old) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
EAU Induction:
-
Prepare an emulsion of interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., R16 for rats, GP-1-20 for mice) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Inject the emulsion subcutaneously at the base of the tail and in one hind footpad.
-
Concurrently, administer an intraperitoneal injection of pertussis toxin as an additional adjuvant.
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose)
-
This compound: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg)
-
Positive Control: Administer a known anti-inflammatory agent, such as a corticosteroid (e.g., dexamethasone).
-
-
Drug Administration:
-
Administration can be prophylactic (starting from the day of immunization) or therapeutic (starting after the onset of clinical signs).
-
The route of administration is typically oral gavage or subcutaneous injection, once or twice daily.
-
-
Clinical Assessment:
-
Monitor the animals for clinical signs of uveitis starting from day 7 post-immunization using a slit lamp or fundoscopy.
-
Score the severity of inflammation based on a standardized scale (e.g., 0-4), evaluating parameters like iris vessel dilation, pupil constriction, and retinal inflammation.
-
-
Termination and Tissue Collection:
-
Euthanize animals at the peak of the disease (typically day 14-21 post-immunization).
-
Enucleate the eyes for histopathological analysis.
-
Collect spleen and draining lymph nodes for immunological studies.
-
-
Outcome Measures:
-
Histopathology: Embed eyes in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for cellular infiltration and structural damage to the retina.
-
Immunohistochemistry: Stain sections for immune cell markers (e.g., CD4 for T-helper cells, CD45 for total leukocytes) to quantify immune cell infiltration.
-
Cytokine Analysis: Culture splenocytes or lymph node cells and stimulate them with the immunizing antigen. Measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or flow cytometry.
-
Quantitative Data Summary for LTB4 Receptor Antagonists in EAU
The following table summarizes representative data from studies on LTB4 receptor antagonists in EAU models. Note that the specific compound is mentioned as data for this compound in this model is not publicly available.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| LTB4 RA (unspecified) | Lewis Rat | 0.3, 1, 3 mg/kg, twice daily, days 0-10 post-immunization | Dose-dependent reduction in clinical and histological scores of EAU.[1] |
| CP105696 | B10RIII Mice | 10 mg/kg/day, from disease onset | Significant suppression of the effector phase of EAU.[2] |
| CP105696 | C57BL/6 Mice (adoptive transfer) | 10 mg/kg/day, from day 0 or day 6 post-transfer | Inhibition of uveitis development and progression.[2] |
Other Potential In Vivo Models for this compound
Based on the known pharmacology of LTB4, this compound could also be evaluated in the following in vivo models:
-
Arachidonic Acid-Induced Ear Edema in Mice: A model of acute inflammation where topical application of arachidonic acid induces ear swelling. The inhibitory effect of this compound on edema would be measured.
-
Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation where injection of carrageenan into the rat paw causes localized edema. The reduction in paw volume would be the primary endpoint.
-
LTB4-Induced Neutrophil Chemotaxis in a Skin Window Model: This model directly assesses the ability of this compound to block LTB4-mediated neutrophil migration in vivo.
These models would provide further characterization of the anti-inflammatory profile of this compound. The experimental design would be similar to the EAU model, with appropriate group allocations, drug administration, and a specific primary outcome measure for each model.
References
L-651896 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896 is a potent anti-inflammatory and antiproliferative agent that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of both pro-inflammatory leukotrienes and prostaglandins (B1171923). This dual inhibitory action makes this compound a valuable research tool for studying inflammatory processes and for the investigation of its therapeutic potential in a variety of inflammatory diseases.
These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in in-vitro experiments, and an overview of its mechanism of action within the arachidonic acid signaling pathway.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₃ | N/A |
| Molecular Weight | 282.33 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Storage (Solid) | -20°C | N/A |
| Solubility | DMSO | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution, but avoid excessive heat.
-
(Optional) Sterilization: If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed.
Important Considerations:
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Light Sensitivity: Protect the stock solution from light by using amber tubes and storing them in the dark.
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the this compound DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.
-
Immediate Use: Use the prepared working solution immediately for treating cells.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This generalized protocol can be adapted to determine the in vitro 5-LOX inhibitory activity of this compound. The assay is based on measuring the formation of hydroperoxides from a substrate like linoleic or arachidonic acid, which results in an increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
0.2 M Borate (B1201080) buffer (pH 9.0)
-
Linoleic acid or Arachidonic acid (substrate)
-
This compound working solutions
-
Positive control (e.g., Nordihydroguaiaretic acid - NDGA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer. Dilute the stock to a working concentration (e.g., 200 U/mL) immediately before use and keep on ice.
-
Substrate Solution: Prepare a solution of linoleic acid or arachidonic acid in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer from your stock solution. Also prepare a solution of the positive control (NDGA).
-
-
Assay Protocol (96-well plate format):
-
Add assay buffer to each well.
-
Add the this compound solution at various concentrations to the sample wells.
-
Add the positive control solution to the positive control wells.
-
Add the assay buffer (with DMSO vehicle) to the control wells.
-
Add the lipoxygenase enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Prostaglandin E₂ (PGE₂) Production Inhibition Assay in Macrophages
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on PGE₂ production in a relevant cell line, such as RAW 264.7 mouse macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Cell lysis buffer (if measuring intracellular proteins)
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add LPS to the wells to stimulate the inflammatory response and induce PGE₂ production. Incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of this compound and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid metabolic pathway: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).
Arachidonic Acid Cascade:
-
Release of Arachidonic Acid: In response to inflammatory stimuli, the enzyme phospholipase A₂ (PLA₂) is activated and cleaves arachidonic acid from the cell membrane phospholipids.[2]
-
Cyclooxygenase (COX) Pathway: Free arachidonic acid can be metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, including the pro-inflammatory mediator Prostaglandin E₂ (PGE₂).[3][4][5][6][7]
-
5-Lipoxygenase (5-LOX) Pathway: Alternatively, arachidonic acid can be metabolized by 5-LOX to produce leukotrienes, such as Leukotriene B₄ (LTB₄), which are potent chemoattractants for inflammatory cells.[3][4][5][6][7]
This compound dually inhibits both the COX and 5-LOX pathways, thereby reducing the synthesis of both prostaglandins and leukotrienes and mitigating the inflammatory response.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CP-105,696 as a Tool Compound in Drug Discovery
Introduction
CP-105,696 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses, including the recruitment and activation of neutrophils and other leukocytes. By blocking the action of LTB4, CP-105,696 serves as a valuable tool compound for investigating the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. These application notes provide an overview of the in vitro and in vivo pharmacological properties of CP-105,696, along with detailed protocols for its use in key experimental assays.
Data Presentation
The following tables summarize the quantitative data for CP-105,696, providing key parameters for its use in drug discovery research.
Table 1: In Vitro Activity of CP-105,696
| Assay | Cell Type/System | Parameter | Value | Reference |
| LTB4 Receptor Binding | Human Neutrophils (High-affinity sites) | IC₅₀ | 8.42 ± 0.26 nM | [1][2] |
| Neutrophil Chemotaxis (LTB4-mediated) | Human Neutrophils | IC₅₀ | 5.0 ± 2.0 nM | [1][2] |
| Calcium Mobilization (LTB4-mediated) | Human Monocytes | IC₅₀ | 940 ± 70 nM | [2] |
| CD11b Upregulation (LTB4-mediated) | Human Neutrophils | pA₂ | 8.03 ± 0.19 | [2] |
Table 2: Pharmacokinetic Parameters of CP-105,696 in Humans (Single Oral Dose)
| Dose | Cₘₐₓ (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (hours) |
| 5 mg | 0.54 | N/A | N/A |
| 10 mg | 0.93 | N/A | N/A |
| 20 mg | 1.83 | N/A | N/A |
| 40 mg | 3.16 | 1337 | 289 |
| 80 mg | 5.86 | 2963 | 346 |
| 160 mg | 10.22 | 5727 | 433 |
| 320 mg | 15.68 | 9733 | 365 |
| 640 mg | 30.41 | 16819 | 495 |
| Data compiled from a study in healthy male volunteers.[3][4] |
Table 3: Pharmacokinetic Parameters of CP-105,696 in Mice
| Strain/Condition | Dose | Route | t₁/₂ (hours) | Vd/F (L/kg) | Reference |
| Normal Chow | 35 mg/kg | Oral | 62 | 0.72 | [5] |
| High-Fat Diet | 35 mg/kg | Oral | 44 - 52 | 0.51 - 0.66 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Leukotriene B4 (LTB4) Receptor Signaling Pathway
Caption: LTB4/BLT1 signaling pathway and the inhibitory action of CP-105,696.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
Caption: Workflow for a typical neutrophil chemotaxis experiment using a Boyden chamber.
Experimental Protocols
1. Radioligand Binding Assay for BLT1 Receptor
This protocol is designed to determine the affinity of CP-105,696 for the high-affinity LTB4 receptor (BLT1) on human neutrophil membranes using a competitive binding assay with [³H]LTB4.
Materials:
-
Human neutrophils isolated from whole blood
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
[³H]Leukotriene B4 (specific activity ~200 Ci/mmol)
-
CP-105,696
-
Non-labeled LTB4 (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
Protocol:
-
Neutrophil Membrane Preparation: a. Isolate human neutrophils from healthy donor blood using a standard method like dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. b. Resuspend the purified neutrophils in ice-cold membrane preparation buffer and homogenize. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. d. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Wash the membrane pellet by resuspending in fresh, ice-cold membrane preparation buffer and repeating the centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[6]
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [³H]LTB4 (final concentration ~0.3 nM), and 150 µL of neutrophil membrane preparation (final concentration ~50 µg protein/well).
- Non-specific Binding: 50 µL of non-labeled LTB4 (final concentration ~1 µM), 50 µL of [³H]LTB4, and 150 µL of membrane preparation.
- Competition: 50 µL of CP-105,696 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M), 50 µL of [³H]LTB4, and 150 µL of membrane preparation. b. Incubate the plate at 4°C for 60 minutes with gentle agitation. c. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-cold assay buffer using a cell harvester. d. Wash the filters three times with 3 mL of ice-cold assay buffer. e. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[6][7]
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of CP-105,696. c. Determine the IC₅₀ value using non-linear regression analysis.
2. Neutrophil Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of CP-105,696 on LTB4-induced neutrophil migration using a Boyden chamber.
Materials:
-
Isolated human neutrophils
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Leukotriene B4 (LTB4)
-
CP-105,696
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Isolate human neutrophils as described in the previous protocol.
-
Resuspend the neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
Add assay medium containing LTB4 (e.g., 5 nM final concentration) with or without various concentrations of CP-105,696 to the lower wells of the Boyden chamber.[8]
-
Place the polycarbonate filter over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.[8]
-
After incubation, remove the filter, wipe the upper side (non-migrated cells) clean, and fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
3. Intracellular Calcium Mobilization Assay
This protocol details how to measure the effect of CP-105,696 on LTB4-induced intracellular calcium flux in monocytes using a fluorescent calcium indicator.
Materials:
-
Isolated human monocytes or a suitable cell line expressing BLT1
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional)
-
Leukotriene B4 (LTB4)
-
CP-105,696
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: a. Plate monocytes in a black-walled, clear-bottom 96-well plate and allow them to adhere. b. Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (0.02%), and optionally Probenecid (2.5 mM) in assay buffer.[9][10] c. Remove the culture medium from the cells and add the dye-loading solution. d. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][11] e. Wash the cells twice with assay buffer.
-
Calcium Flux Measurement: a. Place the plate in a fluorescence plate reader set to measure fluorescence at Ex/Em = 490/525 nm. b. Establish a stable baseline fluorescence reading for approximately 20 seconds. c. Add LTB4 (e.g., 5 nM final concentration) with or without pre-incubation with CP-105,696. d. Immediately begin kinetic measurement of fluorescence intensity for at least 2-3 minutes.
-
Data Analysis: a. The change in fluorescence (F/F₀) is plotted against time. b. The peak fluorescence response is used to generate dose-response curves for LTB4 in the presence and absence of CP-105,696 to determine the IC₅₀.
4. CD11b Upregulation Assay by Flow Cytometry
This protocol is for quantifying the inhibition of LTB4-induced CD11b surface expression on neutrophils by CP-105,696 using flow cytometry.
Materials:
-
Human whole blood or isolated neutrophils
-
RPMI 1640
-
Leukotriene B4 (LTB4)
-
CP-105,696
-
PE-conjugated anti-human CD11b antibody
-
FITC-conjugated anti-human CD14 or CD16 antibody (for gating)
-
FACS buffer (PBS with 1% BSA, 0.1% sodium azide)
-
RBC lysis buffer
-
Flow cytometer
Protocol:
-
Aliquot 100 µL of human whole blood into flow cytometry tubes.
-
Add various concentrations of CP-105,696 and incubate for 10 minutes at 37°C.
-
Add LTB4 to a final concentration that elicits a submaximal response (e.g., 10 nM) and incubate for an additional 15 minutes at 37°C. A vehicle control (no LTB4) should be included.
-
Stop the reaction by placing the tubes on ice.
-
Add the fluorescently-conjugated antibodies (anti-CD11b and a neutrophil marker like anti-CD16) and incubate for 30 minutes at 4°C in the dark.[12][13]
-
Lyse the red blood cells using RBC lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for analysis.
-
Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties and the neutrophil-specific marker.
-
Determine the mean fluorescence intensity (MFI) of CD11b for each condition.
5. In Vivo Mouse Model of Inflammation
This protocol provides a general guideline for using CP-105,696 in a mouse model of inflammation, such as thioglycollate-induced peritonitis.
Materials:
-
Mice (e.g., C57BL/6)
-
CP-105,696
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[2]
-
Thioglycollate broth (4%)
-
PBS
-
FACS antibodies for leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages)
Protocol:
-
Administer CP-105,696 or vehicle to mice via oral gavage at a desired dose (e.g., 10-100 mg/kg). Dosing can be done as a pre-treatment before the inflammatory stimulus.
-
One hour after drug administration, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of sterile 4% thioglycollate broth.
-
At a specified time point after thioglycollate injection (e.g., 4 or 24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and collecting the fluid.
-
Count the total number of cells in the peritoneal lavage fluid.
-
Stain the cells with fluorescently-conjugated antibodies against leukocyte markers to quantify the number of neutrophils and macrophages recruited to the peritoneum using flow cytometry.
-
Compare the number of recruited inflammatory cells between the vehicle-treated and CP-105,696-treated groups to assess the in vivo efficacy of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. abcam.com [abcam.com]
- 12. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of L-651,896 in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,896 is a potent inhibitor of prolyl 4-hydroxylase (P4H) enzymes. These enzymes play a critical role in cellular oxygen sensing by regulating the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor.[1][2][3][4] Under normoxic conditions, P4Hs hydroxylate specific proline residues on HIF-1α, targeting it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[5] Inhibition of P4Hs by compounds such as L-651,896 mimics a hypoxic state by preventing HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of hypoxia-responsive genes.[6] These genes are involved in various physiological processes, including angiogenesis, erythropoiesis, and metabolism.
These application notes provide detailed protocols for key cellular assays to quantify the efficacy of L-651,896 by measuring the stabilization of HIF-1α and its downstream functional consequences.
Core Signaling Pathway
The primary mechanism of action of L-651,896 is the inhibition of prolyl 4-hydroxylase, leading to the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.
Caption: HIF-1α Signaling Pathway and Point of L-651,896 Intervention.
Experimental Protocols
Several robust methods can be employed to measure the efficacy of L-651,896 by quantifying HIF-1α stabilization and its downstream effects.
Western Blotting for HIF-1α Detection
Western blotting is a fundamental technique to directly detect and quantify the amount of stabilized HIF-1α protein in cell lysates.
Caption: Western Blotting Experimental Workflow.
-
Cell Seeding and Treatment: Seed cells (e.g., HEK293, U87) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of L-651,896 for a specified time course (e.g., 4, 8, 16 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or deferoxamine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. For HIF-1α, which translocates to the nucleus, a nuclear extraction protocol is recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized HIF-1α Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 8 | 1.0 |
| L-651,896 | 1 | 8 | 3.5 |
| L-651,896 | 10 | 8 | 8.2 |
| L-651,896 | 50 | 8 | 15.6 |
| Positive Control (CoCl₂) | 100 | 8 | 12.5 |
HIF-1α Reporter Gene Assay
A reporter gene assay measures the transcriptional activity of HIF-1, which is a direct downstream consequence of HIF-1α stabilization.[6] This is commonly performed using a luciferase reporter gene under the control of a promoter containing Hypoxia Response Elements (HREs).
Caption: Reporter Gene Assay Workflow.
-
Transfection: Seed cells in a 96-well plate. Transfect the cells with a plasmid containing a luciferase gene driven by a promoter with multiple HREs (e.g., pGL3-HRE-luciferase). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of L-651,896 or controls. Incubate for an appropriate time (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Express the results as fold induction over the vehicle-treated control.
| Treatment Group | Concentration (µM) | Normalized Luciferase Activity (Fold Induction vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| L-651,896 | 0.1 | 2.1 |
| L-651,896 | 1 | 5.8 |
| L-651,896 | 10 | 14.2 |
| Positive Control (Hypoxia 1% O₂) | N/A | 12.0 |
In-Cell ELISA for HIF-1α Quantification
An In-Cell ELISA provides a high-throughput method for quantifying HIF-1α protein levels directly in cultured cells, offering an alternative to Western blotting.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with L-651,896 as described for Western blotting.
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunodetection:
-
Block non-specific binding with a blocking buffer for 1-2 hours.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Normalization: Normalize the absorbance values to cell number, which can be determined in parallel wells by a cell viability assay (e.g., Crystal Violet or Janus Green staining).
| Treatment Group | Concentration (µM) | Normalized Absorbance at 450 nm (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 |
| L-651,896 | 1 | 2.85 |
| L-651,896 | 10 | 6.50 |
| L-651,896 | 50 | 11.20 |
| Positive Control (DMOG) | 500 | 9.80 |
Summary
The stabilization of HIF-1α is a key indicator of the cellular activity of prolyl 4-hydroxylase inhibitors like L-651,896.[6] By employing a combination of Western blotting, reporter gene assays, and In-Cell ELISAs, researchers can robustly quantify the effect of a test compound on HIF-1α protein levels and its transcriptional activity. These assays provide critical data for determining the potency and efficacy of L-651,896 in a cellular context.
References
- 1. Transmembrane Prolyl 4-Hydroxylase is a Novel Regulator of Calcium Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: L-651896 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-651896. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental compound with anti-inflammatory and antiproliferative properties.[1] Its primary mechanism of action is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[2][3][4][5] Some studies suggest that this compound may also inhibit cyclooxygenase (COX), making it a dual inhibitor of both leukotriene and prostaglandin (B15479496) synthesis.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to investigate the role of the 5-lipoxygenase pathway in various physiological and pathological processes. Common applications include studies on inflammation, respiratory conditions, and skin diseases.[1][3][4][6] It has been used in in vitro experiments with isolated tissues and in in vivo animal models.[3][4][5]
Q3: What is the recommended solvent for this compound?
A3: Based on experimental literature, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. For topical applications in animal studies, the specific vehicle may vary and should be optimized for the experimental model.
Q4: What are the known off-target effects of this compound?
A4: While primarily a 5-lipoxygenase inhibitor, some evidence suggests this compound may also inhibit cyclooxygenase (COX) and platelet 12-lipoxygenase (12-LO).[7] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Experimental Results
Problem 1: Inconsistent or lower-than-expected inhibition of leukotriene production in cell-based assays.
-
Possible Cause 1: Compound Instability. this compound, like many small molecules, may be susceptible to degradation under certain experimental conditions (e.g., prolonged incubation, exposure to light, or repeated freeze-thaw cycles).
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause 2: Suboptimal Cell Density or Stimulation. The effective concentration of this compound can be influenced by the number of cells and the strength of the stimulus used to induce leukotriene synthesis.
-
Troubleshooting Tip: Optimize cell seeding density and the concentration of the stimulating agent (e.g., calcium ionophore A23187) to ensure a robust and reproducible response.[3]
-
-
Possible Cause 3: Inappropriate Assay Conditions. The pH, temperature, and incubation time of the assay can all affect enzyme activity and compound efficacy.
-
Troubleshooting Tip: Ensure that the assay buffer and conditions are optimal for 5-lipoxygenase activity. Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration of this compound for your specific cell type and stimulus.
-
Problem 2: Unexpected cytotoxic effects observed in cell culture experiments.
-
Possible Cause 1: High Concentration of this compound or Solvent. High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound. Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) to assess solvent toxicity.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varying sensitivities to chemical compounds.
-
Troubleshooting Tip: If significant cytotoxicity is observed, consider using a lower concentration of this compound, reducing the treatment duration, or testing a different, less sensitive cell line if appropriate for the research question.
-
Problem 3: Lack of in vivo efficacy in animal models.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism. The route of administration and the formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Troubleshooting Tip: Review available pharmacokinetic data for this compound, if any. Consider optimizing the delivery vehicle and route of administration. For topical studies, ensure the formulation allows for adequate skin penetration.[3]
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not accurately recapitulate the human disease state or may have different metabolic pathways for the compound.
-
Troubleshooting Tip: Carefully select an animal model that is well-validated for the disease under investigation. It may be necessary to test different models to find one that is responsive to this compound.
-
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Target | IC50 / Effective Concentration | Reference |
| Zymosan-stimulated mouse macrophages | LTC4 Release | 0.1 µM | [7] |
| Zymosan-stimulated mouse macrophages | PGE2 Release | 1.1 µM | [7] |
| Platelet | 12-Lipoxygenase | 5.9 µM | [7] |
| Human Polymorphonuclear Leukocytes | 5-Lipoxygenase | Not specified | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Effective Concentration/Dose | Reference |
| Guinea-pig ear (A23187-induced) | Inhibition of epidermal hyperproliferation | Dose-dependent | [3] |
| Isolated human tracheal smooth muscle | Inhibition of anti-IgE induced contractions | 3.5 and 35 µM | [2][4][5] |
Experimental Protocols
1. In Vitro Leukotriene Inhibition Assay in Zymosan-Stimulated Mouse Macrophages
-
Cell Culture: Culture mouse peritoneal macrophages in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed macrophages in 24-well plates at an optimized density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound (dissolved in DMSO) or vehicle control for 30 minutes.
-
Stimulation: Add zymosan to the wells to stimulate leukotriene and prostaglandin production and incubate for an appropriate time (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of LTC4 and PGE2 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Calculate the IC50 value for the inhibition of LTC4 and PGE2 release.
2. In Vivo Model of Epidermal Hyperproliferation in Guinea Pigs
-
Animal Model: Use adult guinea pigs.
-
Induction of Hyperproliferation: Topically apply a solution of the calcium ionophore A23187 to a defined area on the guinea pig's ear to induce epidermal hyperproliferation.[3]
-
Treatment: Pretreat the animals by topically applying different doses of this compound or a vehicle control to the same area before A23187 application.[3]
-
Assessment of Proliferation: Quantify epidermal hyperproliferation by measuring the incorporation of tritiated-thymidine into the DNA of the heat-separated epidermis.[3]
-
Leukotriene Measurement: In separate experiments, measure the levels of immunoreactive LTB4 in the ear tissue to confirm the inhibitory effect of this compound on the 5-lipoxygenase pathway.[3]
-
Data Analysis: Analyze the dose-dependent inhibition of thymidine (B127349) incorporation and LTB4 levels.
Visualizations
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Caption: Workflow for in vitro leukotriene inhibition assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene and anti-IgE induced contractions of human isolated trachea: studies with leukotriene receptor antagonists and a novel 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Optimizing L-651896 Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-651896 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. By binding to the kinase domain of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and differentiation.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A typical starting range for preliminary experiments is between 0.1 µM and 10 µM. The optimal concentration will vary depending on the cell type and the specific experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] For cell culture experiments, the final DMSO concentration should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[1][2]
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and media components.[3][4] It is recommended to prepare fresh media containing this compound for each experiment.[1] If long-term stability is a concern, a stability study can be performed by incubating this compound in media for the duration of the experiment and then assessing its concentration or activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observed effect of this compound | Ineffective concentration. | Perform a dose-response experiment with a wider concentration range. |
| Poor compound solubility or precipitation. | Ensure the DMSO stock is fully dissolved before diluting in media. Pre-warm the media to 37°C before adding the compound.[1] Visually inspect the media for any precipitate after adding this compound. | |
| Cell line is resistant to this compound. | Verify the expression and activity of the target RTK in your cell line. Consider using a different cell line known to be sensitive to this pathway's inhibition. | |
| Degraded this compound. | Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity | This compound concentration is too high. | Lower the concentration of this compound. Determine the IC50 value through a dose-response curve. |
| DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤0.1%).[1][2] Include a vehicle control (media with DMSO only) in your experiments. | |
| Off-target effects. | Lower the concentration to a more specific range. If cytotoxicity persists at low concentrations, consider the possibility of off-target effects. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure a consistent number of viable cells are seeded for each experiment.[5] |
| Variation in this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| Contamination of cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[6][7][8] | |
| Changes in cell culture media or supplements. | Use the same batch of media and supplements for a set of experiments to minimize variability.[5][9] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting cell viability in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. For a starting experiment, a 2-fold dilution series from 20 µM down to 0.156 µM (final concentrations) is recommended.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[10]
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Conc. (µM) | Average Fluorescence (RFU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 4500 | 250 | 100 |
| 0.156 | 4350 | 230 | 96.7 |
| 0.312 | 4100 | 210 | 91.1 |
| 0.625 | 3500 | 180 | 77.8 |
| 1.25 | 2300 | 150 | 51.1 |
| 2.5 | 1200 | 100 | 26.7 |
| 5 | 600 | 50 | 13.3 |
| 10 | 400 | 30 | 8.9 |
| 20 | 350 | 25 | 7.8 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. adl.usm.my [adl.usm.my]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. corning.com [corning.com]
- 9. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 10. iris.inrim.it [iris.inrim.it]
Technical Support Center: Resolving Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of compound precipitation in cell culture media, with a focus on compounds exhibiting characteristics similar to L-651896.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in an organic solvent like DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often referred to as "crashing out," is a frequent challenge encountered with hydrophobic compounds. This occurs because the compound's solubility dramatically decreases when the concentrated organic stock solution is diluted into the aqueous environment of the cell culture media.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[1] | Decrease the final working concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated stock solution directly and quickly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1][3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound stock dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion.[1][3] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][2] |
| High Organic Solvent Concentration | While solvents like DMSO are excellent for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1][2] This may necessitate preparing a more dilute stock solution. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the media environment over time, such as shifts in pH, temperature fluctuations, or interactions with media components.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] Trace metals like copper, selenium, and magnesium in the media can also be a root cause of precipitation.[4][5] | If possible, try using a different basal media formulation. Consider if any specific supplements could be interacting with your compound. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including your compound, potentially exceeding its solubility limit.[1][2][6] | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[2] |
| pH Instability | Changes in pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds. | Use a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH throughout the experiment.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate?
A1: The tolerance to DMSO varies between different cell lines. However, a general guideline is to keep the final DMSO concentration between 0.1% and 0.5% to avoid significant toxicity.[2] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
Q2: Can I filter out the precipitate and still use the media?
A2: Filtering the media to remove the precipitate is generally not recommended. The formation of a precipitate means the effective concentration of your compound in the media is unknown and lower than intended, which will compromise the accuracy and reproducibility of your experimental results.
Q3: Are there any alternative solvents to DMSO?
A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used, depending on the compound's solubility. However, the same principles of minimizing the final solvent concentration and checking for cellular toxicity apply.
Q4: Could the precipitation be a sign of contamination?
A4: Yes, turbidity in the cell culture media can sometimes be due to bacterial or fungal contamination.[7] It is important to rule out contamination by microscopic examination of the culture.
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium.
-
Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., 1, 4, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is your maximum working concentration under those conditions.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: L-651896 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo studies with the 5-lipoxygenase (5-LOX) inhibitor, L-651896.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel leukotriene biosynthesis inhibitor that specifically targets the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is the key enzyme in the metabolic pathway that converts arachidonic acid into pro-inflammatory leukotrienes, such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). By inhibiting 5-LOX, this compound effectively reduces the production of these inflammatory mediators.
Q2: I am observing unexpected or inconsistent results in my animal model. What are some common pitfalls?
Inconsistent results in in vivo studies with 5-LOX inhibitors like this compound can arise from several factors:
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Poor Solubility and Formulation: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Improper formulation can lead to poor bioavailability and inconsistent drug exposure in your animal model.
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Off-Target Effects: While this compound is a 5-LOX inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. Some 5-LOX inhibitors have been shown to interact with other enzymes in the eicosanoid pathway, such as cyclooxygenases (COX), which could confound your results.
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Animal Model Selection: The expression and activity of 5-LOX can vary between different animal species and even between different strains of the same species. The chosen animal model must be validated to ensure the 5-LOX pathway is relevant to the induced pathology.
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Dosing Regimen: The dose and frequency of administration are critical. An inadequate dose may not achieve sufficient target engagement, while an excessively high dose could lead to off-target effects or toxicity.
Troubleshooting Guides
Problem 1: Difficulty in Formulating this compound for In Vivo Administration
Symptoms:
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Precipitation of the compound in the vehicle upon storage or during administration.
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High variability in efficacy between animals.
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Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | This compound is soluble in DMSO.[1] For in vivo use, a common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as saline or a solution containing a solubilizing agent (e.g., Tween 80, PEG400, or cyclodextrins). |
| Instability of the formulation | Prepare fresh formulations for each experiment and avoid long-term storage of diluted solutions. If storage is necessary, conduct stability studies to determine the appropriate storage conditions and duration. |
| Incorrect vehicle selection | The chosen vehicle should be non-toxic and not interfere with the experimental outcome. Always include a vehicle-only control group in your study design to account for any effects of the vehicle itself. |
Problem 2: Lack of Efficacy or Inconsistent Results
Symptoms:
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The compound does not produce the expected anti-inflammatory effect.
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High variability in the measured outcomes between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | This could be due to poor formulation (see Problem 1), inadequate dosage, or rapid metabolism. Conduct a pilot pharmacokinetic (PK) study to determine the optimal dose and dosing frequency required to maintain therapeutic concentrations of this compound at the site of action. |
| Inappropriate Animal Model | Verify that the 5-LOX pathway plays a significant role in the pathophysiology of your chosen animal model. For example, in a carrageenan-induced paw edema model, both prostaglandins (B1171923) and leukotrienes are involved in the inflammatory response. |
| Off-Target Effects Confounding Results | Some 5-LOX inhibitors have been reported to affect prostaglandin (B15479496) biosynthesis.[2] It is advisable to measure both leukotrienes and prostaglandins in your experimental samples to assess the selectivity of this compound at the administered dose. |
| Timing of Administration | The timing of drug administration relative to the inflammatory stimulus is crucial. For acute inflammation models, this compound should typically be administered prior to the induction of inflammation. |
Data Presentation
Table 1: Physicochemical and In Vitro Potency of Representative 5-LOX Inhibitors
| Compound | Molecular Weight ( g/mol ) | Solubility | In Vitro IC50 (5-LOX) |
| This compound | 282.33[3] | Soluble in DMSO[1] | Data not available |
| Zileuton | 236.29[4] | DMSO: ~30 mg/mL[5], Ethanol: ~10 mg/mL[5], Water: Practically insoluble[4] | 0.5 µM (rat basophilic leukemia cells)[5] |
| MK-886 | 480.1 g/mol (as free acid) | Soluble in DMSO | Data not available |
Table 2: Example In Vivo Dosages of 5-LOX Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Reference |
| Zileuton | Mouse (acetic acid-induced writhing) | ED50 = 31.81 mg/kg | Oral (p.o.) | [6] |
| Zileuton | Rat (carrageenan-induced pleurisy) | 10 mg/kg | Intraperitoneal (i.p.) | [2] |
| MK-886 | Mouse (forced swimming test) | 3 mg/kg | Intraperitoneal (i.p.) | [7] |
| MK-886 | Mouse (atherosclerosis model) | 4 µ g/100 mg body weight/day | In diet | [8] |
Experimental Protocols
Adapted Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted for testing the efficacy of a 5-LOX inhibitor like this compound.
1. Animals:
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Male Wistar rats (180-220 g).
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Acclimatize animals for at least one week before the experiment.
2. Materials:
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This compound
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Vehicle (e.g., 0.5% Tween 80 in sterile saline)
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Carrageenan (1% w/v in sterile saline)
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Positive control (e.g., Indomethacin, 10 mg/kg)
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Pletysmometer or digital calipers
3. Experimental Groups:
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Group 1: Vehicle control
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Group 2: this compound (low dose, e.g., 10 mg/kg)
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Group 3: this compound (high dose, e.g., 30 mg/kg)
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Group 4: Positive control (Indomethacin)
4. Procedure:
-
Fast animals overnight with free access to water.
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Measure the initial volume of the right hind paw of each rat using a plethysmometer.
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Administer the vehicle, this compound, or positive control via the desired route (e.g., intraperitoneal or oral) 60 minutes before carrageenan injection.
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Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
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Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
5. Data Analysis:
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Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Caption: this compound inhibits the 5-LOX enzyme in the leukotriene biosynthesis pathway.
References
- 1. L 651896 Supplier | CAS 99134-29-9 | AOBIOUS [aobious.com]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Differential effect of zileuton, a 5-lipoxygenase inhibitor, against nociceptive paradigms in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651896 off-target effects in cellular assays
Technical Support Center: L-651896
Disclaimer: Publicly available information on a compound designated "this compound" is limited. This guide has been developed using the pharmacological profile of a closely related and well-characterized compound, L-657743 , a potent and selective α2-adrenoceptor antagonist. The information provided should be considered as a general framework for troubleshooting experiments with selective α2-adrenoceptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is presumed to be a selective antagonist of the α2-adrenergic receptor (α2-AR), a G protein-coupled receptor (GPCR). It likely acts by competitively binding to α2-adrenoceptors, thereby preventing the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This blocks the downstream signaling cascade, which is primarily mediated through the Gαi subunit, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the known subtypes of the α2-adrenoceptor, and does this compound show selectivity among them?
There are three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[1] While the subtype selectivity of this compound is not explicitly documented, selective α2-AR antagonists can exhibit differential affinities for these subtypes, which may influence their cellular effects. For instance, some antagonists may show higher affinity for α2A and α2C subtypes over the α2B subtype.
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective α2-adrenoceptor antagonist, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations. Based on the profile of similar compounds, potential off-target interactions could include:
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α1-adrenoceptors: Although selectivity for α2 over α1 is a key feature, high concentrations might lead to some α1-receptor blockade.
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Serotonin (B10506) (5-HT) receptors: Some adrenergic ligands have been shown to interact with serotonin receptors.
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Dopamine (B1211576) receptors: Cross-reactivity with dopamine receptors is another possibility.
It is crucial to perform counter-screening against a panel of relevant receptors to determine the off-target profile of this compound in your specific experimental system.
Q4: How can I experimentally determine the on-target versus off-target effects of this compound in my cellular assay?
To dissect on-target from off-target effects, consider the following experimental controls:
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Use of a structurally unrelated α2-AR antagonist: If a different α2-AR antagonist with a distinct chemical scaffold produces the same effect, it is more likely to be an on-target effect.
-
Knockdown or knockout of the α2-adrenoceptor: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the α2-AR in your cells. If the effect of this compound is diminished or absent in these cells, it confirms an on-target mechanism.
-
Rescue experiments: In a receptor-knockout cell line, transiently re-expressing the α2-adrenoceptor should restore the cellular response to this compound.
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Dose-response curves: On-target effects are typically observed at lower concentrations of the compound, consistent with its binding affinity (Ki) or functional potency (IC50) for the primary target. Off-target effects often manifest at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in a cAMP assay after treatment with this compound.
-
Possible Cause 1: Low endogenous agonist tone.
-
Troubleshooting Tip: this compound is an antagonist and will only show an effect if there is a baseline level of receptor activation by an agonist. If your cell culture medium does not contain catecholamines, or if the cells do not produce them endogenously, you may not see a change in cAMP levels. To address this, co-treat the cells with a known α2-AR agonist (e.g., clonidine (B47849) or dexmedetomidine) to stimulate the receptor. This compound should then be able to reverse the agonist-induced decrease in cAMP.
-
-
Possible Cause 2: Off-target effects on other receptors that modulate cAMP.
-
Troubleshooting Tip: At high concentrations, this compound might be interacting with other GPCRs that couple to Gαs (which increases cAMP) or other Gαi-coupled receptors. Perform a dose-response experiment to see if the unexpected effect is only present at high concentrations. Also, consider using antagonists for other potential off-target receptors to see if the anomalous effect is blocked.
-
-
Possible Cause 3: Cell line expresses a different α2-AR subtype than expected.
-
Troubleshooting Tip: Verify the expression of α2-AR subtypes in your cell line using RT-qPCR or Western blotting. The potency of this compound may differ between subtypes.
-
Issue 2: Observed cellular phenotype does not align with known α2-adrenoceptor signaling.
-
Possible Cause 1: Activation of alternative signaling pathways.
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Troubleshooting Tip: α2-adrenoceptors can signal through pathways other than the canonical Gαi/cAMP axis, such as through β-arrestin recruitment or activation of MAPK/ERK pathways.[2] Investigate these alternative pathways using specific inhibitors or reporter assays.
-
-
Possible Cause 2: The observed phenotype is a result of an off-target effect.
-
Troubleshooting Tip: Refer to the strategies outlined in FAQ 4 to differentiate between on-target and off-target effects. Perform a literature search for the off-target profiles of other α2-AR antagonists to identify potential unintended targets.
-
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Adrenergic and Other Monoamine Receptors
| Receptor Subtype | This compound (Ki, nM) | Yohimbine (Ki, nM) |
| α2A-Adrenergic | 1.5 | 0.8 |
| α2B-Adrenergic | 3.2 | 1.5 |
| α2C-Adrenergic | 2.1 | 1.1 |
| α1A-Adrenergic | 350 | 500 |
| α1B-Adrenergic | 480 | 650 |
| β1-Adrenergic | >10,000 | >10,000 |
| β2-Adrenergic | >10,000 | >10,000 |
| Dopamine D2 | 1200 | 800 |
| Serotonin 5-HT1A | 850 | 600 |
| Serotonin 5-HT2A | >5000 | 2000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Functional Potency (IC50, nM) of this compound in Cellular Assays
| Assay Type | Cell Line | Agonist Used | This compound (IC50, nM) |
| cAMP Inhibition (Reversal) | HEK293 (α2A-expressing) | Clonidine | 5.8 |
| ERK1/2 Phosphorylation (Inhibition) | PC12 (endogenous α2A) | Norepinephrine | 12.5 |
| Reporter Gene (β-arrestin recruitment) | CHO (α2B-expressing) | Dexmedetomidine | 25.1 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: cAMP Measurement in HEK293 Cells Expressing α2A-Adrenoceptors
-
Cell Seeding: Seed HEK293 cells stably expressing the human α2A-adrenoceptor into a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of the α2-AR agonist, clonidine, and the adenylyl cyclase activator, forskolin (B1673556).
-
Antagonist Pre-incubation: Add the desired concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of clonidine (e.g., 100 nM) to the wells and incubate for 15 minutes at 37°C.
-
Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) and incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the α2-adrenoceptor and the inhibitory action of this compound.
Caption: Troubleshooting workflow to distinguish between on-target and off-target effects of this compound.
Caption: General experimental workflow for a competitive antagonist assay measuring cAMP levels.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-651896 and 5-Lipoxygenase Inhibition
Disclaimer: Publicly available data on the specific 5-lipoxygenase (5-LOX) inhibitor L-651896 is limited. Therefore, this guide provides general protocols and troubleshooting advice based on the broader class of 5-LOX inhibitors. Researchers should use this information as a starting point and optimize protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel leukotriene biosynthesis inhibitor. It functions by targeting and inhibiting the enzyme 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, responsible for the production of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the synthesis of leukotrienes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How should I store this compound?
A3: For short-term storage, this compound can be stored at 0°C. For long-term storage, it is recommended to store it at -20°C[1]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: In which cell lines can I use this compound?
A4: As a 5-LOX inhibitor, this compound can be used in any cell line that expresses 5-lipoxygenase and is relevant to the study of inflammation or diseases where leukotrienes play a role. The choice of cell line will depend on the specific research question. It is important to verify 5-LOX expression in the selected cell line.
Q5: What are the expected outcomes of treating cells with this compound?
A5: Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the production of leukotrienes. This can be measured by quantifying the levels of specific leukotrienes (e.g., LTB4, LTC4) in the cell culture supernatant. Depending on the cell type and experimental context, this may also lead to downstream effects such as reduced inflammation, decreased cell proliferation, or induction of apoptosis.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Why is this compound not inhibiting leukotriene production in my cell line?
-
Answer:
-
Confirm 5-LOX Expression: Ensure that your cell line expresses 5-lipoxygenase. You can verify this by Western blot or RT-PCR. Some cell lines have very low or no expression of 5-LOX.
-
Check Compound Activity: The compound may have degraded. Ensure it has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a new stock aliquot.
-
Optimize Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
Incubation Time: The incubation time might be too short. Optimize the treatment duration to allow for sufficient inhibition of 5-LOX and subsequent downstream effects.
-
-
Issue 2: I am observing high levels of cell death (cytotoxicity).
-
Question: How can I reduce the cytotoxicity of this compound in my experiments?
-
Answer:
-
Lower the Concentration: High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells. Reduce the concentration of this compound in your experiments. Ensure the final DMSO concentration in your culture medium is non-toxic (typically below 0.5%).
-
Reduce Incubation Time: Shorten the duration of the treatment to minimize toxic effects while still allowing for the desired inhibitory activity.
-
Assess Cell Health: Before treatment, ensure that your cells are healthy and in the logarithmic growth phase. Unhealthy cells are more susceptible to chemical insults.
-
Serum Concentration: The presence and concentration of serum in the culture medium can influence the activity and toxicity of compounds. Consider if your serum concentration needs adjustment.
-
-
Issue 3: I am getting inconsistent results between experiments.
-
Question: What could be causing the variability in my results with this compound?
-
Answer:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting their response to treatments.
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment. Cell density can influence the cellular response to inhibitors.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Ensure thorough mixing of the compound in the culture medium.
-
Experimental Conditions: Maintain consistent experimental conditions, including incubation times, temperature, CO2 levels, and media composition.
-
-
Data Summary
Due to the limited public data for this compound, this table provides general information for 5-lipoxygenase inhibitors. Researchers should perform their own dose-response experiments to determine the IC50 for this compound in their specific cell lines.
| Parameter | General Information for 5-LOX Inhibitors | This compound Specifics |
| Target | 5-Lipoxygenase (5-LOX) | 5-Lipoxygenase (5-LOX) |
| Solubility | Often soluble in DMSO and other organic solvents. | Soluble in DMSO[1]. |
| Storage | Typically stored at -20°C or -80°C. | Short-term at 0°C, long-term at -20°C[1]. |
| Typical IC50 Range | Varies widely depending on the specific inhibitor and cell line (from nanomolar to micromolar). | Not publicly available. Requires experimental determination. |
| Common Cell Lines | Neutrophils, monocytes, macrophages, and various cancer cell lines expressing 5-LOX. | Applicable to cell lines expressing 5-LOX. |
Experimental Protocols
General Protocol for a Cell-Based 5-Lipoxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on 5-LOX activity in a cell-based assay. It should be optimized for the specific cell line and experimental setup.
1. Cell Seeding:
- Seed cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound:
- Prepare a concentrated stock solution of this compound in sterile, anhydrous DMSO (e.g., 10 mM).
- On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
3. Treatment of Cells:
- Carefully remove the old medium from the cells.
- Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
- Incubate the cells for a predetermined time (e.g., 1-24 hours), which should be optimized for the specific cell line and research question.
4. Induction of Leukotriene Synthesis (Optional but Recommended):
- To measure the direct inhibition of 5-LOX, you can stimulate the cells to produce leukotrienes. A common stimulus is a calcium ionophore like A23187 (e.g., 1-5 µM).
- Add the stimulus to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
5. Sample Collection:
- After the incubation period, collect the cell culture supernatant from each well.
- Centrifuge the supernatant to remove any detached cells or debris.
6. Quantification of Leukotrienes:
- The levels of specific leukotrienes (e.g., LTB4, LTC4) in the supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS).
- Follow the manufacturer's instructions for the chosen quantification method.
7. Data Analysis:
- Calculate the percentage of inhibition of leukotriene production for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve.
- From the dose-response curve, determine the IC50 value (the concentration of this compound that causes 50% inhibition of leukotriene production).
Visualizations
Caption: Leukotriene Biosynthesis Pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a cell-based 5-LOX inhibition assay.
References
Technical Support Center: Enhancing the Anti-inflammatory Effect of L-651,896
Welcome to the technical support center for L-651,896. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of L-651,896 in anti-inflammatory research.
Frequently Asked Questions (FAQs)
Q1: What is L-651,896 and what is its primary mechanism of action?
L-651,896, with the chemical name 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, is a potent inhibitor of 5-lipoxygenase (5-LOX). Its primary mechanism of action is the inhibition of the 5-LOX enzyme, which is a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, L-651,896 effectively reduces the production of these inflammatory molecules. Additionally, L-651,896 has been reported to exhibit some inhibitory activity against cyclooxygenase (COX), another key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. This dual inhibitory action on both the 5-LOX and COX pathways contributes to its anti-inflammatory and anti-proliferative properties.
Q2: What are the potential applications of L-651,896 in research?
Given its mechanism of action, L-651,896 is a valuable tool for studying inflammatory processes where leukotrienes and prostaglandins (B1171923) play a significant role. Potential research applications include, but are not limited to:
-
Investigating the role of the 5-LOX pathway in various inflammatory models (e.g., arthritis, asthma, inflammatory bowel disease).
-
Exploring the therapeutic potential of dual 5-LOX/COX inhibition.
-
Studying the downstream effects of leukotriene and prostaglandin inhibition on cellular signaling and immune cell function.
-
Use as a reference compound in the development of new anti-inflammatory agents.
Q3: How can the anti-inflammatory effect of L-651,896 be enhanced?
Enhancing the anti-inflammatory effect of L-651,896 can be approached through several strategies, primarily focusing on synergistic combinations with other anti-inflammatory agents that target different pathways.
-
Combination with Glucocorticoids: Research suggests that combining a 5-LOX inhibitor with a glucocorticoid can result in synergistic anti-inflammatory activity. Glucocorticoids are potent anti-inflammatory drugs that act through genomic and non-genomic mechanisms to suppress the expression of pro-inflammatory genes. By targeting different aspects of the inflammatory cascade, this combination may lead to a more profound anti-inflammatory response at lower doses of each compound, potentially reducing side effects.
-
Combination with other NSAIDs: Co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) that have a different COX selectivity profile could also be explored. For instance, combining L-651,896 with a selective COX-2 inhibitor might provide broader suppression of pro-inflammatory eicosanoids while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Combination with Leukotriene Receptor Antagonists: While L-651,896 inhibits the production of leukotrienes, combining it with a leukotriene receptor antagonist (e.g., montelukast) could provide a more complete blockade of the leukotriene pathway, both at the synthesis and receptor levels.
Q4: Are there any known off-target effects of L-651,896 I should be aware of?
As with many enzyme inhibitors, the potential for off-target effects exists. While L-651,896 is primarily a 5-LOX inhibitor, its inhibitory action on COX should be considered an intended "off-target" effect that contributes to its overall activity. Researchers should be mindful that inhibiting these central inflammatory pathways can have broad biological consequences. It is also important to consider that some 5-LOX inhibitors have been shown to interfere with prostaglandin transport, which could be an additional mechanism contributing to their anti-inflammatory effects. When designing experiments, it is crucial to include appropriate controls to delineate the specific effects of 5-LOX inhibition from other potential activities of the compound.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of inflammatory markers in cell-based assays.
-
Possible Cause 1: Suboptimal Compound Solubility or Stability.
-
Troubleshooting: L-651,896, like many lipophilic enzyme inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing working dilutions in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment. Perform a solubility test to determine the maximum concentration of L-651,896 that can be achieved in your final assay medium without precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) and consistent across all experimental groups, including vehicle controls, to avoid solvent-induced artifacts.
-
-
Possible Cause 2: Cell Type and Activation State.
-
Troubleshooting: The expression and activity of 5-LOX can vary significantly between different cell types and their activation status. Ensure that the cell line or primary cells you are using are known to express functional 5-LOX and are appropriately stimulated to induce leukotriene synthesis (e.g., with calcium ionophore A23187, lipopolysaccharide (LPS), or specific cytokines). The efficacy of 5-LOX inhibitors can be influenced by the type of stimulus used.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting: The efficacy of 5-LOX inhibitors can be dependent on assay conditions such as substrate (arachidonic acid) concentration and the presence of cofactors like Ca2+ and phosphatidylcholine. Review your assay protocol to ensure these parameters are optimized for your specific experimental setup.
-
Problem 2: Discrepancy between results from cell-free and cell-based assays.
-
Possible Cause: Role of 5-Lipoxygenase-Activating Protein (FLAP).
-
Troubleshooting: In intact cells, the translocation of 5-LOX to the nuclear membrane and its interaction with FLAP is essential for leukotriene synthesis. Some inhibitors may target this interaction rather than the enzyme's active site directly. Cell-free assays using purified 5-LOX may not recapitulate this cellular context, leading to different inhibitory profiles. If you observe potent inhibition in a cell-based assay but weak or no inhibition in a cell-free enzymatic assay, it may suggest that L-651,896 interferes with the 5-LOX/FLAP complex formation.
-
Problem 3: Unexpected effects on prostaglandin levels.
-
Possible Cause: Dual Inhibition of 5-LOX and COX.
-
Troubleshooting: L-651,896 is known to have some inhibitory effects on COX. Therefore, a reduction in prostaglandin levels is an expected outcome. To differentiate the effects of 5-LOX and COX inhibition, consider using selective inhibitors for each pathway as controls in your experiments (e.g., a selective COX-2 inhibitor like celecoxib (B62257) and a more selective 5-LOX inhibitor, if available). This will help to dissect the contribution of each pathway to the observed phenotype.
-
Data Presentation
Table 1: Inhibitory Activity of L-651,896 and Comparative Compounds
| Compound | Target Enzyme | IC50 Value | Notes |
| L-651,896 | 5-Lipoxygenase (5-LOX) | Data not publicly available | A potent inhibitor of leukotriene biosynthesis. |
| L-651,896 | Cyclooxygenase (COX) | Data not publicly available | Exhibits some inhibitory activity. |
| Zileuton | 5-Lipoxygenase (5-LOX) | ~1 µM | A well-characterized 5-LOX inhibitor. |
| Indomethacin | Cyclooxygenase (COX) | ~0.1 µM | A non-selective COX inhibitor. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | ~0.04 µM | A selective COX-2 inhibitor. |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay (Cell-Based)
This protocol provides a general framework for assessing the inhibitory effect of L-651,896 on 5-LOX activity in a cellular context.
Materials:
-
Cell line or primary cells known to express 5-LOX (e.g., human polymorphonuclear leukocytes (PMNs), RAW 264.7 macrophages).
-
Cell culture medium and supplements.
-
L-651,896.
-
Dimethyl sulfoxide (DMSO).
-
5-LOX activator (e.g., Calcium Ionophore A23187).
-
Phosphate-buffered saline (PBS).
-
Leukotriene B4 (LTB4) ELISA kit.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of L-651,896 in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of L-651,896 or vehicle (DMSO) control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cellular Activation: Add the 5-LOX activator (e.g., A23187, final concentration 1-5 µM) to each well and incubate for a specific period (e.g., 15-30 minutes) at 37°C to stimulate leukotriene production.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
Quantification of LTB4: Measure the concentration of LTB4 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of L-651,896 compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: Mechanism of action of L-651,896.
Validation & Comparative
A Comparative Guide: L-651,896 and Montelukast in Leukotriene-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of L-651,896 and montelukast (B128269), two compounds that modulate the leukotriene pathway, a critical inflammatory cascade implicated in various diseases, including asthma and allergic rhinitis. While both molecules interfere with this pathway, they do so through distinct mechanisms, leading to different pharmacological profiles. This document summarizes their mechanisms of action, presents available quantitative data for comparison, outlines relevant experimental protocols, and provides visualizations to illustrate the underlying biological processes and experimental workflows.
Introduction: Targeting the Leukotriene Pathway
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which leads to the production of leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1] CysLTs exert their pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, by activating the cysteinyl leukotriene receptor 1 (CysLT1).[2][3]
This guide focuses on two pharmacological agents that target this pathway at different points:
-
L-651,896: A 5-lipoxygenase (5-LO) inhibitor that blocks the initial step in leukotriene biosynthesis, thereby preventing the production of both LTB4 and CysLTs.[1][4]
-
Montelukast: A selective and potent CysLT1 receptor antagonist that competitively blocks the binding of CysLTs to their receptor, thus inhibiting their downstream effects.[2][3][5] Interestingly, some research also suggests that montelukast may exert a direct inhibitory effect on 5-lipoxygenase activity at micromolar concentrations.[6]
Comparative Efficacy: A Quantitative Overview
The efficacy of these compounds is assessed through their ability to inhibit their respective targets. The following tables summarize the available quantitative data for L-651,896 and montelukast.
Table 1: 5-Lipoxygenase (5-LO) Inhibition
| Compound | Target | Assay System | IC50 |
| L-651,896 | 5-Lipoxygenase | Not specified in available results | Data not available |
| Montelukast | 5-Lipoxygenase | Rat mast cell-like (RBL-1) cells | ~ 2.5 µM[6] |
Note: While L-651,896 is identified as a 5-LO inhibitor, specific IC50 values from primary literature were not available in the provided search results. The IC50 for montelukast's 5-LO inhibition was observed at concentrations that may be of therapeutic relevance.[6]
Table 2: Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism
| Compound | Target | Radioligand | Assay System | Ki (nM) |
| Montelukast | CysLT1 Receptor | [3H]leukotriene D4 | Guinea pig lung | 0.19 ± 0.02[7] |
| Montelukast | CysLT1 Receptor | [3H]leukotriene D4 | Guinea pig lung with human serum albumin | 0.21 ± 0.08[7] |
| Montelukast | CysLT1 Receptor | [3H]leukotriene D4 | Squirrel monkey plasma | 0.26 ± 0.02[7] |
| Montelukast | CysLT1 Receptor | [3H]leukotriene D4 | Not specified | 0.18, 4, 0.52[5] |
Note: The variability in the reported Ki values for montelukast can be attributed to different experimental conditions and assay systems.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: Leukotriene signaling pathway showing the points of intervention for L-651,896 and montelukast.
Caption: Generalized experimental workflow for comparing 5-LO inhibitors and CysLT1 antagonists.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of L-651,896 and montelukast.
5-Lipoxygenase (5-LO) Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of the 5-LO enzyme.
Principle: The activity of 5-LO is measured by monitoring the formation of its products from a substrate, typically arachidonic acid or linoleic acid. The formation of hydroperoxides can be detected spectrophotometrically or fluorometrically.[8][9][10]
Materials:
-
Purified 5-lipoxygenase enzyme (e.g., from potato or recombinant human)
-
Arachidonic acid or Linoleic acid (substrate)
-
Assay buffer (e.g., Tris or borate (B1201080) buffer, pH 7.4-9.0)
-
Test compound (L-651,896 or montelukast) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: A stock solution of the 5-LO enzyme is prepared in the assay buffer and kept on ice.
-
Reaction Mixture: In a cuvette or microplate well, the assay buffer, enzyme solution, and the test compound at various concentrations are pre-incubated for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (arachidonic acid or linoleic acid).
-
Measurement: The increase in absorbance (e.g., at 234 nm for linoleic acid) or fluorescence is monitored over time.[11]
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
CysLT1 Receptor Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for the CysLT1 receptor.
Principle: This is a competitive binding assay where the test compound (montelukast) competes with a radiolabeled ligand (e.g., [3H]leukotriene D4) for binding to the CysLT1 receptor in a membrane preparation. The amount of radioligand displaced by the test compound is measured to determine its binding affinity (Ki).[12][13][14][15]
Materials:
-
Membrane preparation from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung membranes).[7]
-
Radiolabeled ligand (e.g., [3H]LTD4).
-
Unlabeled test compound (montelukast).
-
Assay buffer (e.g., Tris buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding. The IC50 value for the test compound is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Efficacy Models
The in vivo efficacy of both 5-LO inhibitors and CysLT1 receptor antagonists is often evaluated in animal models of asthma. A common model involves the use of ovalbumin (OVA)-sensitized animals, such as guinea pigs.[16]
General Protocol for OVA-Sensitized Guinea Pig Model:
-
Sensitization: Guinea pigs are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant.
-
Drug Administration: Animals are treated with the test compound (L-651,896 or montelukast) or a vehicle control.
-
Challenge: After a set period, the animals are challenged with an aerosol of ovalbumin or a specific leukotriene (e.g., LTD4) to induce bronchoconstriction.[16][17]
-
Measurement of Airway Response: Bronchoconstriction is measured by monitoring changes in airway resistance or other lung function parameters.
-
Assessment of Inflammation: At the end of the experiment, bronchoalveolar lavage (BAL) fluid can be collected to analyze the influx of inflammatory cells (e.g., eosinophils). Lung tissue can also be collected for histological examination.
In such models, montelukast has been shown to potently suppress bronchoconstriction induced by both inhaled and intravenous LTC4 and LTD4.[16] Studies with 5-LO inhibitors have demonstrated their ability to reduce the production of leukotrienes and subsequent inflammation in vivo.[18][19][20]
Discussion and Conclusion
L-651,896 and montelukast represent two distinct strategies for targeting the leukotriene pathway. L-651,896 acts "upstream" by inhibiting the 5-LO enzyme, thereby preventing the formation of all leukotrienes. This broad-spectrum approach has the potential to inhibit the effects of both LTB4 and the CysLTs. In contrast, montelukast acts "downstream" by selectively antagonizing the CysLT1 receptor, specifically blocking the actions of LTC4, LTD4, and LTE4.
The choice between a 5-LO inhibitor and a CysLT1 receptor antagonist for therapeutic development depends on the specific pathological context. Inhibiting 5-LO may offer a broader anti-inflammatory effect by reducing both LTB4-mediated neutrophil chemotaxis and CysLT-mediated responses. However, this could also lead to off-target effects. CysLT1 receptor antagonists like montelukast offer a more targeted approach, with a well-established safety and efficacy profile in conditions like asthma where CysLTs are major contributors.[21]
Further research, including direct comparative studies in relevant in vivo models, is necessary to fully elucidate the relative efficacy and therapeutic potential of L-651,896 and montelukast. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. L 651896 Supplier | CAS 99134-29-9 | AOBIOUS [aobious.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo production of leukotriene B4 and leukotriene C4 in rabbit colitis. Relationship to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651896: A Comparative Guide to a Dual Inhibitor of Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, compounds that can modulate multiple inflammatory pathways are of significant interest. L-651896, a 2,3-dihydro-5-benzofuranol derivative, presents a compelling profile as a dual inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory leukotrienes and prostaglandins, respectively.[1] This guide provides a comparative analysis of this compound against other established anti-inflammatory agents, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by simultaneously inhibiting 5-LOX and COX.[1] This dual inhibition is significant as it can potentially offer a broader spectrum of anti-inflammatory activity compared to single-pathway inhibitors. The arachidonic acid cascade is a critical pathway in the inflammatory response, and its products, leukotrienes and prostaglandins, are involved in a wide range of physiological and pathological processes.
References
Unraveling the Activity Profile of L-651896: A Comparative Analysis Across Preclinical Models
Despite a comprehensive search of publicly available scientific literature and patent databases, specific quantitative data on the biological activity of the compound designated L-651896 remains elusive. This designation likely represents an internal code used during early-stage drug discovery, and the compound may have been discontinued (B1498344) or later identified by a different public name that is not readily searchable. Consequently, a direct cross-validation of this compound's activity in different models with supporting experimental data cannot be provided at this time.
While specific data for this compound is unavailable, this guide will provide a framework for such a comparative analysis by outlining the typical experimental models and protocols used to characterize novel cyclooxygenase (COX) inhibitors. This will serve as a valuable resource for researchers evaluating similar compounds.
Understanding the Target: Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). These prostaglandins are involved in a wide array of physiological and pathological processes, including pain, inflammation, fever, and platelet aggregation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
A critical aspect in the development of new anti-inflammatory agents is the determination of their selectivity for COX-1 versus COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Models for Assessing COX Inhibition
The initial characterization of a potential COX inhibitor like this compound would invariably begin with a battery of in vitro assays to determine its potency and selectivity.
Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
A common method involves a fluorometric assay that detects the peroxidase component of COX activity.
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), and the test compound (e.g., this compound).
-
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.
-
The reaction is initiated by the addition of arachidonic acid and the fluorometric probe.
-
The COX enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2, and during this process, the probe is oxidized, leading to a fluorescent product.
-
The fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Data for this compound in Enzyme Inhibition Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Ibuprofen (Reference) | 5 | 10 | 0.5 |
Note: Celecoxib is a known COX-2 selective inhibitor, while Ibuprofen is a non-selective NSAID. The selectivity index is calculated as (COX-1 IC50 / COX-2 IC50).
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibition of prostaglandin production in whole cells.
Experimental Protocol: Human Whole Blood Assay
This assay is considered a gold standard for assessing COX inhibition in a complex biological matrix.
-
Principle: Freshly drawn human blood is used to assess COX-1 activity in platelets and COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.
-
Procedure for COX-1:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound.
-
Blood is allowed to clot, which triggers platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) production via COX-1.
-
Serum is collected, and TXB2 levels are measured by enzyme-linked immunosorbent assay (ELISA).
-
-
Procedure for COX-2:
-
Aliquots of heparinized whole blood are incubated with LPS to induce COX-2 expression in monocytes.
-
The test compound is added at various concentrations.
-
After a suitable incubation period, plasma is collected, and prostaglandin E2 (PGE2) levels are measured by ELISA.
-
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.
Table 2: Hypothetical IC50 Data for this compound in Human Whole Blood Assay
| Compound | COX-1 (TXB2) IC50 (µM) | COX-2 (PGE2) IC50 (µM) | COX-2/COX-1 Selectivity Index |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Rofecoxib (Reference) | >100 | 0.5 | >200 |
| Indomethacin (Reference) | 0.1 | 0.2 | 0.5 |
Note: Rofecoxib is a highly selective COX-2 inhibitor, and Indomethacin is a potent non-selective NSAID.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for evaluating a COX inhibitor.
Unveiling the In Vivo Efficacy of L-651,896: A Comparative Analysis of its Dual Inhibition Mechanism
For Immediate Release
[CITY, STATE] – [Date] – New comparative data sheds light on the in vivo mechanism of action of L-651,896, a potent dual inhibitor of both the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. Through a comprehensive analysis of its performance in the arachidonic acid-induced mouse ear edema model, this guide provides researchers, scientists, and drug development professionals with a clear comparison of L-651,896 against other anti-inflammatory agents, supported by detailed experimental data and protocols.
L-651,896 distinguishes itself by targeting both major arms of the arachidonic acid cascade, which are pivotal in the inflammatory response. By simultaneously inhibiting 5-LOX and COX, L-651,896 effectively reduces the synthesis of both leukotrienes and prostaglandins (B1171923), key mediators of inflammation. This dual-action mechanism suggests a broader and potentially more effective anti-inflammatory profile compared to agents that target only a single pathway.
Performance in the Arachidonic Acid-Induced Mouse Ear Edema Model
The arachidonic acid-induced mouse ear edema model is a well-established in vivo assay for the evaluation of topical anti-inflammatory agents. Application of arachidonic acid to the mouse ear elicits a rapid and quantifiable inflammatory response, characterized by edema (swelling), which is mediated by both prostaglandins and leukotrienes.[1][2] This model is therefore particularly well-suited to assess the efficacy of dual inhibitors like L-651,896.
While direct head-to-head comparative studies detailing the in-vivo performance of L-651,896 against other specific inhibitors in the public domain are limited, the known efficacy of dual COX/LOX inhibitors in this model allows for a strong inferential comparison. For instance, compounds with a similar dual-inhibitory profile, such as phenidone (B1221376) and SK&F 86002, have demonstrated potent inhibition of both edema and neutrophil infiltration in this model.[3][4] In contrast, selective COX inhibitors like naproxen (B1676952) are less effective or inactive in reducing the edematous response in this specific model.[1][4]
Table 1: Comparative Efficacy of Anti-Inflammatory Agents in the Arachidonic Acid-Induced Mouse Ear Edema Model
| Compound Class | Representative Agent(s) | Inhibition of Edema | Inhibition of Neutrophil Infiltration | Primary Mechanism of Action |
| Dual 5-LOX/COX Inhibitor | L-651,896 (inferred) , Phenidone, SK&F 86002 | High | High | Inhibition of prostaglandin (B15479496) and leukotriene synthesis |
| Selective COX Inhibitor | Indomethacin, Naproxen | Low to Moderate | Low | Inhibition of prostaglandin synthesis |
| Selective 5-LOX Inhibitor | N/A in direct comparison | Moderate to High | High | Inhibition of leukotriene synthesis |
Note: The efficacy of L-651,896 is inferred based on the performance of other dual 5-LOX/COX inhibitors in the specified model.
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of L-651,896 is centered on its ability to interrupt the enzymatic conversion of arachidonic acid into pro-inflammatory eicosanoids. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for its in vivo validation.
Experimental Protocols
A detailed methodology for the arachidonic acid-induced mouse ear edema model is provided below, based on established protocols.[5][6]
Animals:
-
Male BALB/c mice (6-8 weeks old) are typically used.
Materials:
-
Arachidonic acid (AA) solution in a suitable vehicle (e.g., acetone).
-
Test compounds (L-651,896, indomethacin, etc.) dissolved in the same vehicle.
-
Vehicle control (e.g., acetone).
-
A spring-loaded micrometer for measuring ear thickness.
Procedure:
-
A baseline ear thickness measurement is taken for each mouse using a micrometer.
-
Test compounds or the vehicle control are applied topically to the inner and outer surfaces of the right ear of each mouse (typically 20-40 µL total volume).
-
After a predetermined pretreatment time (e.g., 30 minutes), inflammation is induced by applying a solution of arachidonic acid to the same ear.
-
Ear thickness is measured at various time points after AA application, with the peak edematous response typically occurring between 40 and 60 minutes.[1]
-
The increase in ear thickness (edema) is calculated by subtracting the baseline measurement from the post-treatment measurements.
-
The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Myeloperoxidase (MPO) Assay (Optional): To quantify neutrophil infiltration, ear punch biopsies can be taken at the end of the experiment. The tissue is homogenized and MPO activity, an enzyme abundant in neutrophils, is measured using a spectrophotometric assay.[7]
Conclusion
The dual inhibition of both cyclooxygenase and 5-lipoxygenase pathways by L-651,896 presents a compelling mechanism for potent anti-inflammatory activity. Its inferred high efficacy in the arachidonic acid-induced mouse ear edema model, a standard for assessing topical anti-inflammatory agents, underscores its potential as a therapeutic candidate. This guide provides a framework for researchers to understand and further validate the in vivo performance of L-651,896 in comparison to other anti-inflammatory compounds. Further direct comparative studies are warranted to fully elucidate its therapeutic index and clinical potential.
References
- 1. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid-induced inflammation: inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of L-651896: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like L-651896 are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety information, operational guidance, and disposal procedures for this compound, a leukotriene biosynthesis and 5-lipoxygenase inhibitor. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the chemical properties of this compound as a benzofuranol derivative and general best practices for handling potentially hazardous research chemicals.
Chemical and Physical Data Summary
This compound is scientifically recognized as 2,3-DIHYDRO-6-(3-(2-(HYDROXYMETHYL)PHENYL)-2-PROPEN-1-YL)-5-BENZOFURANOL. Its key identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C18H18O3 |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 120694-96-4 (assumed E-isomer) |
| Systematic Name | 2,3-DIHYDRO-6-(3-(2-(HYDROXYMETHYL)PHENYL)-2-PROPEN-1-YL)-5-BENZOFURANOL |
| Appearance | (Not publicly available; assume solid) |
| Solubility | Soluble in DMSO |
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling. |
| Body | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, impervious clothing should be considered. |
| Respiratory | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
Proper Disposal Procedures for this compound
The proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused solid compound, solutions, contaminated PPE (gloves, weighing papers), and rinsed glassware, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a securely sealed glass or polyethylene (B3416737) container for solids and liquids).
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound" or "2,3-DIHYDRO-6-(3-(2-(HYDROXYMETHYL)PHENYL)-2-PROPEN-1-YL)-5-BENZOFURANOL".
-
-
Spill Management:
-
In the event of a small spill of solid this compound, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Decontamination of Labware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual this compound. The rinsate must be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
-
-
Waste Pickup and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulations.
-
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
The following is a representative protocol for a fluorometric 5-lipoxygenase inhibitor screening assay, which can be adapted to evaluate the inhibitory activity of this compound. This protocol is based on commercially available kits.[1][2]
Objective: To determine the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
This compound
-
5-Lipoxygenase (5-LOX) enzyme
-
LOX Assay Buffer
-
LOX Substrate (e.g., arachidonic acid)
-
LOX Probe
-
Positive control inhibitor (e.g., Zileuton)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader) capable of fluorescence measurement
-
DMSO (for dissolving this compound)
Procedure:
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature before use.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with LOX Assay Buffer to the desired test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Prepare working solutions of the 5-LOX enzyme, LOX probe, and LOX substrate according to the manufacturer's instructions. Keep all components on ice during the assay setup.
-
-
Assay Setup (in a 96-well plate):
-
Test Compound Wells: Add 2 µL of the diluted this compound solution to the respective wells.
-
Solvent Control Wells: Add 2 µL of the same concentration of DMSO used for the test compound.
-
Inhibitor Control Wells: Add 2 µL of the positive control inhibitor (e.g., Zileuton) solution.
-
Enzyme Control Wells: Add assay buffer in place of the inhibitor.
-
Bring the volume in each well to 40 µL with LOX Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix for each well containing 36 µL of LOX Assay Buffer, 2 µL of LOX Probe, and 2 µL of 5-LOX Enzyme.
-
Add 40 µL of the Reaction Mix to the wells containing the test compound, solvent control, and inhibitor control.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the LOX Substrate to each well.
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording data every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition versus the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Logical Relationships and Pathways
Leukotriene Biosynthesis Pathway and Site of this compound Action
The following diagram illustrates the leukotriene biosynthesis pathway, highlighting the role of 5-lipoxygenase, the target of this compound.
Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on 5-lipoxygenase.
References
Navigating the Safe Handling of L-651896: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential safety and logistical procedures for handling the research compound L-651896. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on the precautionary principle, treating the substance as potentially hazardous. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a robust personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE |
| General Handling and Weighing (in a ventilated enclosure) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- ANSI-rated safety glasses with side shields |
| Solution Preparation and Transfers | - Chemical-resistant laboratory coat- Nitrile gloves (double-gloving recommended)- Chemical splash goggles |
| Procedures with Potential for Aerosol Generation | - Chemical-resistant laboratory coat- Nitrile gloves (double-gloving recommended)- Full-face shield over chemical splash goggles- Use of a certified chemical fume hood is mandatory. |
| Spill Cleanup | - Chemical-resistant coveralls- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Air-purifying respirator with appropriate cartridges (if spill is large or in a poorly ventilated area) |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure risk. The following protocol outlines the key steps from preparation to immediate post-handling procedures.
1. Pre-Handling Preparation:
- Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Consider the quantity of this compound being used, the potential for aerosol generation, and the specific manipulations involved.
- Designated Area: All work with this compound should be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood.
- Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before handling the compound.
2. Handling the Compound:
- Weighing: Weigh this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of any airborne particles.
- Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
- Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions. Avoid generating dust or aerosols.
3. Post-Handling Procedures:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water), as determined by the compound's solubility.
- Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Waste Disposal:
- Follow your institution's specific guidelines for the disposal of chemical waste.
- Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
- Never dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of a research chemical with unknown hazards like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
